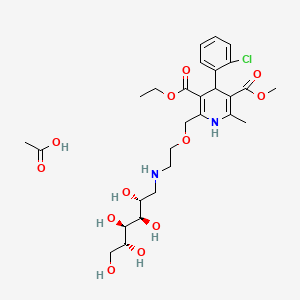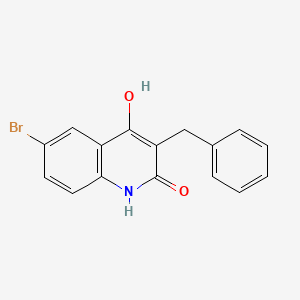
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure with a benzyl group at position 3, a bromine atom at position 6, and a hydroxyl group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-benzyl-4-hydroxyquinolin-2-one with bromine in the presence of a suitable solvent can yield the desired compound . The reaction conditions typically involve refluxing the reactants in a solvent such as dimethylformamide (DMF) or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative or reduction to form a dihydroquinoline derivative.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinone derivatives are formed upon oxidation.
Reduction Products: Dihydroquinoline derivatives are formed upon reduction.
科学研究应用
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
作用机制
The mechanism of action of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolinone: Similar structure but lacks the benzyl and bromine substituents.
6-Bromo-4-hydroxyquinolin-2-one: Similar structure but lacks the benzyl group.
3-Benzyl-4-hydroxyquinolin-2-one: Similar structure but lacks the bromine substituent.
Uniqueness
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is unique due to the presence of both the benzyl and bromine substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .
属性
分子式 |
C16H12BrNO2 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC 名称 |
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
InChI 键 |
XMYZPNGVYQMAOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


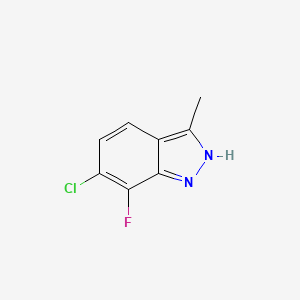
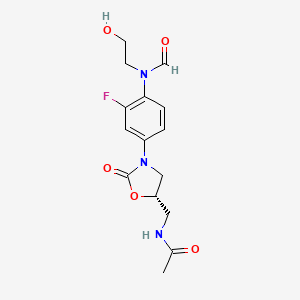
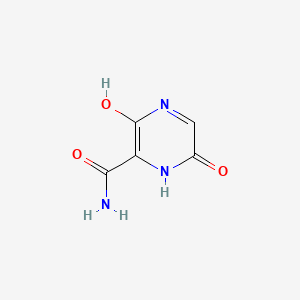
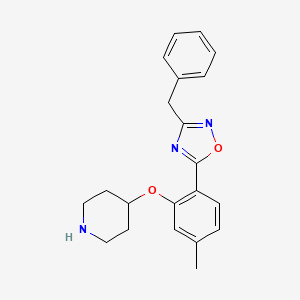
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
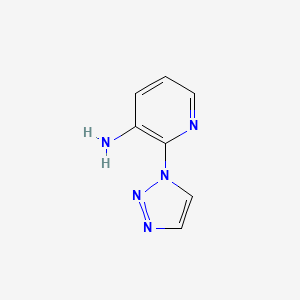
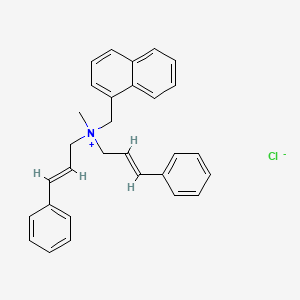
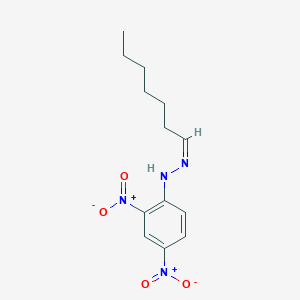
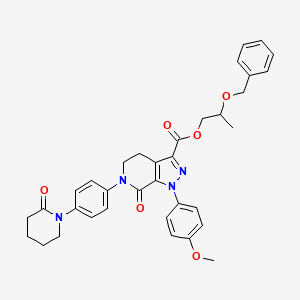
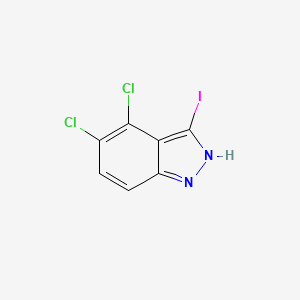
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
